Potassium;tetrachlorogold(1-);dihydrate

Description

Potassium tetrachloroaurate(III) dihydrate (KAuCl₄·2H₂O) is a gold(III) coordination compound with the formula K[AuCl₄]·2H₂O. It is a crystalline solid commonly used as a precursor in synthesizing gold-based nanomaterials and complexes, such as gold(III) dithiolate derivatives . Key properties include:

- Molecular Weight: 377.86 g/mol

- CAS Number: 27988-75-6

- Gold Content: ~47.5% (by weight)

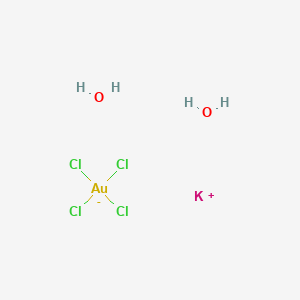

- Structure: Comprises a [AuCl₄]⁻ anion coordinated to a K⁺ cation, with two water molecules of crystallization .

The compound is hygroscopic and typically stored in anhydrous conditions to prevent decomposition. It is soluble in polar solvents like water and ethanol, making it versatile in catalysis and materials science .

Properties

CAS No. |

13005-39-5 |

|---|---|

Molecular Formula |

AuCl4.2H2O.K AuCl4H4KO2 |

Molecular Weight |

413.9 g/mol |

IUPAC Name |

potassium;gold(3+);tetrachloride;dihydrate |

InChI |

InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

InChI Key |

CJUURXULKITMBN-UHFFFAOYSA-J |

SMILES |

O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Chloroauric acid reacts with potassium chloride in a 1:1 molar ratio:

The dihydrate form crystallizes upon controlled evaporation or solvent addition.

Procedural Details

-

Dissolution : 10 g of HAuCl·3HO is dissolved in 20 mL of 6 M HCl at 60°C.

-

Precipitation : A stoichiometric amount of KCl (3.7 g) is added gradually with stirring.

-

Crystallization : The mixture is cooled to 0°C, and the precipitate is filtered, washed with ice-cold ethanol, and dried under vacuum at 40°C.

Table 1: Yield and Purity of Direct Synthesis

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (Au assay) | 99.3–99.8% |

| Crystallization Time | 4–6 hours |

This method prioritizes scalability but requires stringent control over HCl concentration to avoid co-precipitation of KCl.

Reduction-Based Synthesis Using Hydrazine Dihydrochloride

Alternative routes employ reducing agents to convert gold(III) intermediates to the target compound. Hydrazine dihydrochloride (NH·2HCl) is particularly effective due to its selective reduction capabilities.

Reaction Pathway

Gold(III) chloride (AuCl) is reduced in acidic medium:

Optimization Parameters

Table 2: Reduction Method Performance

| Condition | Optimal Range |

|---|---|

| Temperature | 80°C |

| Hydrazine Rate | 15 g/min |

| Yield | 78–84% |

| Purity | 98.5–99.2% |

This method achieves moderate yields but excels in purity by minimizing residual chloride impurities.

Cyanide-Mediated Synthesis for High-Purity Applications

A niche method from patent literature utilizes potassium cyanide (KCN) to synthesize KAuCl·2HO via intermediate tetracyanoaurate formation.

Stepwise Procedure

Challenges and Mitigations

Table 3: Cyanide Route Efficiency

| Metric | Value |

|---|---|

| Reaction Time | 24 hours |

| Yield | 65–72% |

| Purity | 99.5% (HPLC) |

While less common due to safety concerns, this method is favored for ultra-high-purity applications.

Crystallization and Hydration Control

The dihydrate form’s stability depends on crystallization conditions.

Solvent Systems

Drying Protocols

-

Vacuum Desiccation : 30°C for 12 hours retains two water molecules.

-

Oven Drying : Temperatures >100°C decompose the dihydrate to anhydrous KAuCl.

Analytical Characterization

Spectroscopic Validation

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Au | 58.9 | 58.5–59.1 |

| Cl | 28.3 | 28.0–28.4 |

| HO | 5.1 | 4.9–5.3 |

Chemical Reactions Analysis

Types of Reactions

Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.

Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrazine.

Substituting Ligands: Thiolates, phosphines.

Major Products Formed

Metallic Gold: Formed through reduction reactions.

Gold Complexes: Formed through substitution reactions with various ligands.

Scientific Research Applications

Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.

Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.

Medicine: Explored for its potential therapeutic applications, including cancer treatment.

Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.

Mechanism of Action

The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O)

- Molecular Weight : 397.79 g/mol

- CAS Number : 13874-02-7

- Gold Content : 49–50% (by weight)

- Applications : Used as a catalyst in chemotherapy and silicon-based protective group removal reactions .

- Key Differences :

Potassium Tetrabromoaurate(III) Dihydrate (KAuBr₄·2H₂O)

- Formula : KAuBr₄·2H₂O

- Structure : Bromine replaces chlorine in the [AuX₄]⁻ anion.

- Applications : Less common than chloroaurates but used in specialized photochemical reactions. Bromoaurates are typically less stable due to weaker Au–Br bonds compared to Au–Cl bonds .

Gold(III) Chloride Trihydrate (HAuCl₄·3H₂O)

- Molecular Weight : ~393.83 g/mol (anhydrous HAuCl₄)

- CAS Number : 16903-35-8

- Applications: Parent acid of tetrachloroaurate salts; used in nanoparticle synthesis and etching processes.

- Key Differences :

Platinum and Iridium Analogs (e.g., K₂PtCl₄, K₂IrCl₆)

- Platinum(II) Tetrachloride (K₂PtCl₄) :

- Iridium(IV) Hexachloride (K₂IrCl₆) :

- Key Differences :

Research Findings and Stability Considerations

- Solubility : Potassium tetrachloroaurate dihydrate is highly soluble in water (>100 g/L at 20°C), whereas sodium salts may have even higher solubility due to ion hydration effects .

- Thermal Stability : Gold(III) chloro-complexes decompose above 200°C, releasing Cl₂ gas. Bromoaurates are less thermally stable .

- Safety : Sodium tetrachloroaurate requires strict handling (e.g., eye protection, ventilation) due to its toxicity, similar to potassium analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.